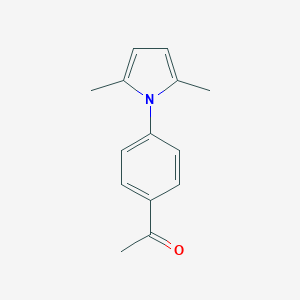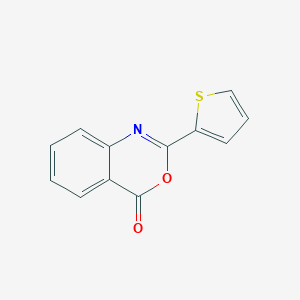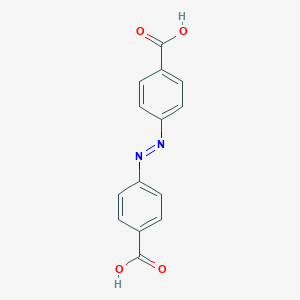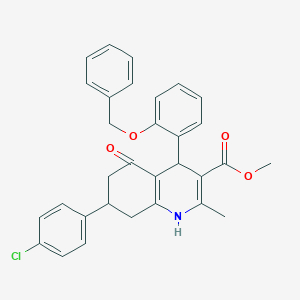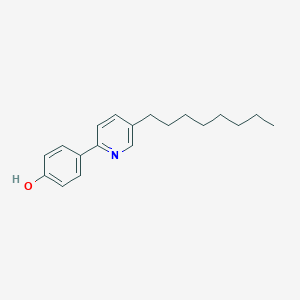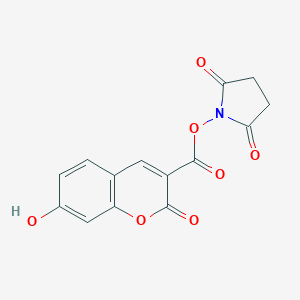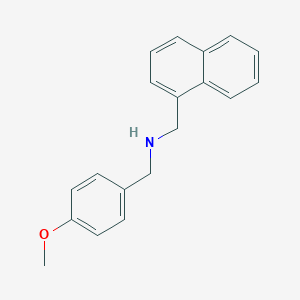
N-(2-ethoxyphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-methylpropanamide, also known as etomidate, is a sedative-hypnotic drug that is commonly used in anesthesia. It was first synthesized in 1964 by Janssen Pharmaceutica and has since been used as an alternative to barbiturates and benzodiazepines due to its rapid onset of action and short duration of effect.
Mécanisme D'action
Etomidate works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. It binds to GABA-A receptors and increases the opening of chloride ion channels, leading to hyperpolarization of neurons and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
Etomidate has been shown to have minimal effects on cardiovascular and respiratory function, making it an ideal choice for patients with unstable hemodynamics. It has also been shown to have minimal effects on renal and hepatic function. However, N-(2-ethoxyphenyl)-2-methylpropanamide has been shown to suppress the adrenal gland's production of cortisol, which can lead to adrenal insufficiency in critically ill patients.
Avantages Et Limitations Des Expériences En Laboratoire
Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and short duration of effect, making it ideal for studying acute effects. It also has minimal effects on cardiovascular and respiratory function, allowing for the study of other physiological systems. However, N-(2-ethoxyphenyl)-2-methylpropanamide's effects on the adrenal gland's production of cortisol can limit its use in studies involving the hypothalamic-pituitary-adrenal axis.
Orientations Futures
Future research on N-(2-ethoxyphenyl)-2-methylpropanamide could focus on developing new formulations that minimize its effects on the adrenal gland's production of cortisol. Additionally, studies could investigate the use of N-(2-ethoxyphenyl)-2-methylpropanamide in combination with other drugs to enhance its sedative and analgesic effects. Finally, research could focus on the use of N-(2-ethoxyphenyl)-2-methylpropanamide in novel applications, such as in the treatment of psychiatric disorders or in the study of neural circuits involved in consciousness.
Méthodes De Synthèse
Etomidate is synthesized through a multi-step process starting with the reaction of 2-ethoxybenzoyl chloride with methylamine to form N-(2-ethoxybenzoyl)-N-methylglycine methyl ester. This intermediate is then reacted with 2,2-dimethyl-1,3-propanediol to form N-(2-ethoxyphenyl)-2-methylpropanamide.
Applications De Recherche Scientifique
Etomidate has been extensively studied for its use in anesthesia and sedation. It is commonly used in surgical procedures, especially in patients with cardiovascular or respiratory instability, due to its rapid onset of action and short duration of effect. Etomidate has also been studied for its use in critical care settings, such as in the treatment of status epilepticus, traumatic brain injury, and severe asthma exacerbations.
Propriétés
Numéro CAS |
71182-39-3 |
|---|---|
Nom du produit |
N-(2-ethoxyphenyl)-2-methylpropanamide |
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11-8-6-5-7-10(11)13-12(14)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
Clé InChI |
AUYQKNAVPJPXNB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)C |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Mercapto-5,7-dimethyl-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B187379.png)



